molecular formula C10H13N B13945759 4-Methyl-3-(prop-1-en-2-yl)aniline CAS No. 561064-35-5

4-Methyl-3-(prop-1-en-2-yl)aniline

Cat. No.: B13945759
CAS No.: 561064-35-5
M. Wt: 147.22 g/mol
InChI Key: URTYQGWXYDWYDS-UHFFFAOYSA-N
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Description

4-Methyl-3-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methyl group and a prop-1-en-2-yl group attached to the benzene ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Methyl-3-(prop-1-en-2-yl)aniline involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of isopropenyl with aniline or the reaction of isopropenyl with phosphoric acid diisopropyl ester to obtain 2-isopropyl aniline, which is then reacted with aniline .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(prop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 4-Methyl-3-(prop-1-en-2-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. For instance, in the Mannich reaction, the compound acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reaction is facilitated by the presence of a chiral catalyst, which ensures the formation of optically pure products . Additionally, the compound’s derivatives may interact with biological targets, enhancing their pharmacological activity .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(prop-1-en-2-yl)aniline stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and properties. Its ability to participate in enantioselective reactions and form optically pure products makes it particularly valuable in pharmaceutical and synthetic chemistry .

Properties

CAS No.

561064-35-5

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-methyl-3-prop-1-en-2-ylaniline

InChI

InChI=1S/C10H13N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-6H,1,11H2,2-3H3

InChI Key

URTYQGWXYDWYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=C)C

Origin of Product

United States

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